molecular formula C19H16N2O3 B11697936 (5E)-1-(4-methylphenyl)-5-[(2-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

(5E)-1-(4-methylphenyl)-5-[(2-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B11697936
M. Wt: 320.3 g/mol
InChI Key: XEYDEXPDMDOMLE-LFIBNONCSA-N
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Description

(5E)-1-(4-methylphenyl)-5-[(2-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a diazinane ring substituted with methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-methylphenyl)-5-[(2-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the condensation of appropriate aldehydes with diazinane derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and distillation are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-methylphenyl)-5-[(2-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the diazinane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted diazinane derivatives.

Scientific Research Applications

(5E)-1-(4-methylphenyl)-5-[(2-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5E)-1-(4-methylphenyl)-5-[(2-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (5E)-1-(4-chlorophenyl)-5-[(2-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione: Similar structure but with a chlorine substituent instead of a methyl group.

    (5E)-1-(4-methoxyphenyl)-5-[(2-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione: Similar structure but with a methoxy substituent.

Uniqueness

(5E)-1-(4-methylphenyl)-5-[(2-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

(5E)-1-(4-methylphenyl)-5-[(2-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C19H16N2O3/c1-12-7-9-15(10-8-12)21-18(23)16(17(22)20-19(21)24)11-14-6-4-3-5-13(14)2/h3-11H,1-2H3,(H,20,22,24)/b16-11+

InChI Key

XEYDEXPDMDOMLE-LFIBNONCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3C)/C(=O)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3C)C(=O)NC2=O

Origin of Product

United States

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